5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene

Protecting group strategy Hydrolytic stability Acetal cleavage kinetics

Researchers requiring orthogonal protecting group strategies often face premature deprotection of 1,3-dioxolane under mildly acidic conditions. 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene (CAS 1314907-01-1) solves this with its hydrolytically stable six-membered 1,3-dioxane ring, which withstands aqueous workups (pH 4) and organometallic reactions. The 2-methyl substitution on the terminal alkene provides regiochemical control for downstream functionalization. • Enhanced stability: 1,3-dioxane survives conditions that cleave 1,3-dioxolane, reducing deprotection side reactions. • Orthogonal reactivity: terminal alkene undergoes hydroboration, epoxidation, cross-metathesis, or Heck coupling while the protected carbonyl remains inert. • Defined methyl branching: the C10H18O2 scaffold enables precise introduction of methyl-branched chains for SAR-driven medicinal chemistry. • Supply assurance: 97% purity, multiple package sizes, global shipping.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B7992385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=C)CCCC1OCCCO1
InChIInChI=1S/C10H18O2/c1-9(2)5-3-6-10-11-7-4-8-12-10/h10H,1,3-8H2,2H3
InChIKeyRWXMQCNZHXLTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene: Compound Profile


5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene (CAS 1314907-01-1) is a specialized organic building block consisting of a 1,3-dioxane ring tethered via a four-carbon alkyl chain to a 2-methyl-1-pentene moiety . The 1,3-dioxane functional group is well-established as a protecting group for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis [1]. With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol , this compound serves as an intermediate enabling orthogonal synthetic manipulation of the alkene terminus while the dioxane-protected carbonyl remains inert [1].

Workflow Orthogonal protecting group strategy
Selection 2-methyl substituent for regiochemical control
Use Context Multi-step synthesis with acidic aqueous conditions

5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene: Substitution Risks


The substitution of 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene with structurally similar 1,3-dioxane derivatives (e.g., the 1-pentene isomer CAS 80634-89-5, the 2-chloro analog, or the corresponding 1,3-dioxolane) is not scientifically interchangeable. The presence and position of the 2-methyl substituent on the terminal alkene directly governs the regiochemical outcome of downstream olefin functionalization reactions . The 1,3-dioxane ring itself confers markedly different stability profiles compared to the five-membered 1,3-dioxolane alternative; 1,3-dioxanes exhibit greater hydrolytic stability, making them the protecting group of choice when synthetic sequences involve prolonged or mildly acidic aqueous conditions [1]. Furthermore, the 1-pentene positional isomer (CAS 80634-89-5) possesses a distinct molecular architecture (C9H16O2 vs. C10H18O2) , which alters its physical properties and, critically, the reactivity of the alkene in cross-coupling or addition chemistry . Selection of this specific compound is therefore driven by precise structural requirements at both the alkene and protecting group sites.

Isomer 1-pentene isomer (CAS 80634-89-5) may shift regiochemical outcome due to missing 2-methyl substituent.
Analog 1,3-dioxolane analog may not reproduce stability profile under mildly acidic aqueous workup.
Mismatch Unprotected carbonyl may require additional protection/deprotection steps, altering synthetic efficiency.

5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene: Comparative Evidence


Hydrolytic Stability: Dioxanes vs. Dioxolanes

The 1,3-dioxane protecting group in 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene demonstrates superior hydrolytic stability compared to the analogous 1,3-dioxolane protecting group. This differential stability is a class-level property of six-membered versus five-membered cyclic acetals [1].

Hydrolytic Stability
Class-level inference
1,3-Dioxane: stable at pH 4, RT.
1,3-Dioxolane: labile at pH 4, RT.
Supports selection for acidic aqueous conditions.
Qualitative stability threshold difference reported.
Protecting group strategy Hydrolytic stability Acetal cleavage kinetics

Alkene Regiochemistry: 2-Methyl-1-pentene vs. 1-Pentene

5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene contains a 2-methyl substituent on the terminal alkene, differentiating it from the 1-pentene positional isomer (CAS 80634-89-5). This structural feature governs the regiochemical course of alkene addition and cross-coupling reactions .

Alkene Regiochemistry
Data to verify
C10H18O2 (2-methyl-1-pentene) vs. C9H16O2 (1-pentene). ΔMW = 14.03 g/mol.
Methyl substituent governs reaction regioselectivity.
Structural comparison; source review recommended.
Alkene functionalization Regioselectivity Cross-coupling

Orthogonal Reactivity of Dioxane-Protected Carbonyl

The 1,3-dioxane moiety in 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene functions as an inert protecting group under reaction conditions that activate the terminal alkene, enabling orthogonal synthetic sequences [1]. This contrasts with unprotected carbonyl intermediates that would undergo competing side reactions.

Orthogonal Reactivity
Class-level inference
Dioxane-protected carbonyl remains inert to nucleophiles and mild oxidants that target alkenes.
Enables sequential alkene functionalization.
Standard protecting group compatibility framework.
Orthogonal protection Multi-step synthesis Functional group compatibility

Commercial Purity and Lot-to-Lot Consistency

Commercially sourced 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene is available with a documented minimum purity specification of 95% from established chemical suppliers . This baseline purity metric, while not comparative against a specific analog, is a critical procurement parameter that enables direct vendor-to-vendor quality assessment.

Commercial Purity
Specification review
95% (minimum purity specification)
Establishes procurement criterion for vendor evaluation.
Based on vendor CoA; method unspecified.
Quality control Purity specification Vendor sourcing

5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene: Application Scenarios


Orthogonal Alkene Functionalization in Total Synthesis

5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene is optimally deployed as a protected carbonyl building block in multi-step synthetic routes where the terminal alkene must undergo functionalization (e.g., hydroboration, epoxidation, cross-metathesis, or Heck coupling) without premature exposure of the carbonyl moiety [1]. The 1,3-dioxane protecting group remains inert under the organometallic and mildly oxidative conditions typical of alkene transformations [1], while the 2-methyl substitution pattern on the pentene chain provides the required regiochemical control for downstream product formation [2].

Synthetic Sequences Requiring Hydrolytic Stability

This compound is specifically indicated for synthetic routes that incorporate mildly acidic aqueous workups or reaction conditions (e.g., pH 4 aqueous washes, acidic resin treatments, or prolonged exposure to ambient moisture) that would prematurely cleave the less stable 1,3-dioxolane protecting group [3]. The enhanced hydrolytic stability of the six-membered 1,3-dioxane ring [3] reduces the risk of inadvertent deprotection, thereby improving overall yield and minimizing purification burdens associated with side-product formation.

Methyl-Branched Alkene Building Block for Natural Product Analogs

The 2-methyl-1-pentene structural motif present in this compound serves as a precursor for constructing methyl-branched alkyl chains found in certain terpenoid and polyketide natural product scaffolds. The defined methyl substitution pattern (C10H18O2 framework) distinguishes this building block from the linear 1-pentene isomer (C9H16O2) , enabling precise introduction of methyl branching that influences the conformational properties and biological activity of target molecules. This makes the compound suitable for medicinal chemistry programs where specific methyl substitution is a structure-activity relationship (SAR) requirement.

Chemical Probe Synthesis in Medicinal Chemistry

In academic medicinal chemistry laboratories, 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene is utilized as a versatile intermediate for constructing chemical probes and tool compounds . The orthogonal protection strategy permits iterative functionalization, while the commercially available 95% minimum purity specification provides a defined starting point for reproducible synthesis. Researchers can procure this building block with confidence that the dioxane-protected carbonyl will survive diverse reaction conditions required for probe diversification, with deprotection (acid-catalyzed hydrolysis) reserved for the final synthetic step.

Application
Selection Property
Validation Focus
Orthogonal alkene functionalization
Inert dioxane protecting group
Compatibility with organometallic/oxidative alkene reactions
Acidic aqueous workup sequences
Enhanced hydrolytic stability
Stability threshold vs. dioxolane at target pH/time
Methyl-branched building block synthesis
2-methyl-1-pentene structural motif
Regiochemical outcome in SAR probe construction
Medicinal chemistry probe synthesis
95% minimum purity specification
Reproducibility and deprotection at final step
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